molecular formula C18H22N2OS B5983920 2-(1-Benzothiophen-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one

2-(1-Benzothiophen-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B5983920
M. Wt: 314.4 g/mol
InChI Key: PWDMVBUPEOAVDO-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-2-ylmethyl)-7-methyl-2,7-diazaspiro[45]decan-6-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the benzothiophene moiety. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-Benzothiophen-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their kinase inhibitory activities.

    1,4-Dithiaspiro[4.5]decan-6-one: This compound features a similar spirocyclic core but with sulfur atoms, leading to different chemical properties.

Uniqueness

2-(1-Benzothiophen-2-ylmethyl)-7-methyl-2,7-diazaspiro[45]decan-6-one is unique due to the presence of the benzothiophene moiety, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-(1-benzothiophen-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-19-9-4-7-18(17(19)21)8-10-20(13-18)12-15-11-14-5-2-3-6-16(14)22-15/h2-3,5-6,11H,4,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDMVBUPEOAVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)CC3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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